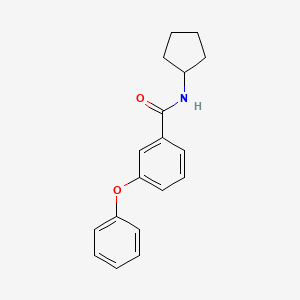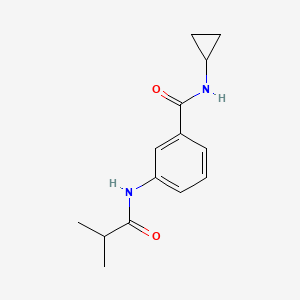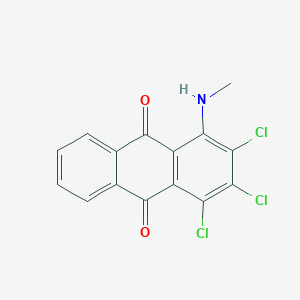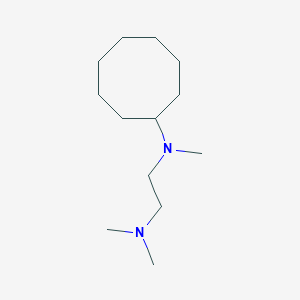![molecular formula C12H11BrCl2N2O B5061142 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMEB is a quaternary ammonium salt that belongs to the imidazole family of compounds. It has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of DIMEB is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. In cancer cells, DIMEB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. In bacteria, it disrupts the cell membrane, leading to cell death. In cancer cells, it inhibits the activity of topoisomerase II, leading to cell death. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
DIMEB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and insecticidal properties. However, its use in cancer research is limited due to its potential toxicity to healthy cells. Additionally, its use in agriculture is limited due to its potential environmental impact.
Future Directions
There are several future directions for the research on DIMEB. In medicine, further studies are needed to determine its potential use in cancer treatment. In agriculture, further studies are needed to determine its potential use as a pesticide with minimal environmental impact. In material science, further studies are needed to determine its potential use in the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to determine the mechanism of action of DIMEB and its potential toxicity to healthy cells.
Synthesis Methods
DIMEB can be synthesized using various methods, including the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a solvent such as acetonitrile. The yield of DIMEB using these methods ranges from 50-90%.
Scientific Research Applications
DIMEB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DIMEB has been shown to have antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, DIMEB has been shown to have insecticidal properties against various pests, including aphids and whiteflies. In material science, DIMEB has been studied for its potential use in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O.BrH/c1-15-4-5-16(8-15)7-12(17)9-2-3-10(13)11(14)6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAIFBGFQGWHPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5061089.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5061090.png)
![3,3,5-trimethyl-5-(4-methyl-3-penten-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B5061096.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)


![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
